4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol

Overview

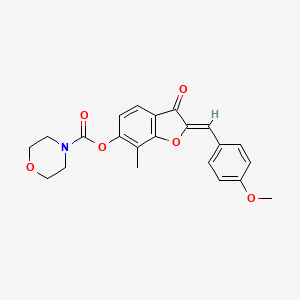

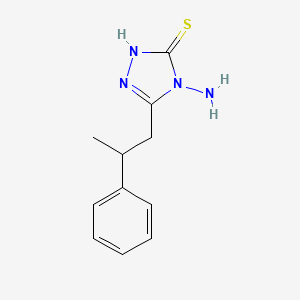

Description

“4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of 1,2,4-triazoles . It is known that 1,2,4-triazole derivatives have a wide range of biological properties and have been extensively investigated for their therapeutic applications as drugs .

Synthesis Analysis

The synthesis of this compound involves the use of dl-malic acid under microwave (MW) irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide was studied . This method resulted in not only higher yields but also shorter reaction times compared to the thermal procedure .Molecular Structure Analysis

The molecular structure of “4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol” can be established on the basis of 1H/13C NMR, IR, elemental analysis, and correlation experiments . Further analysis can be performed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis .Chemical Reactions Analysis

The chemical reactions involving “4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol” can be studied using various alkylating agents . The reaction with these agents leads to the formation of novel derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol” can be determined using various spectroscopic methods and elemental analysis .Scientific Research Applications

- 4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol exhibits antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. The compound’s N–C–S linkage contributes to its antimicrobial activity .

- The 1,2,4-triazole scaffold, including our compound of interest, has been studied for its anticancer properties. It interacts with biological receptors through hydrogen bonding and dipole interactions. Notably, drugs like Fluconazole, Flupoxam, and Anastrozole contain the 1,2,4-triazole group .

- 1,2,4-Triazoles, including our compound, have demonstrated anti-inflammatory and antioxidant activities. These properties make them valuable in managing inflammatory conditions and oxidative stress .

- Some 1,2,4-triazole derivatives exhibit analgesic effects. Researchers investigate their potential as pain-relieving agents .

- Beyond pharmaceutical applications, 1,2,4-triazoles find use in materials science and as organic catalysts. Their unique structure and properties make them versatile in various chemical processes .

Antimicrobial Activity

Anticancer Potential

Anti-inflammatory and Antioxidant Effects

Analgesic Properties

Materials Science and Organic Catalysts

Future Directions

The future directions for the study of “4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol” could include further exploration of its biological activities and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the study of its interactions with other chemical compounds could also be areas of future research .

properties

IUPAC Name |

4-amino-3-(2-phenylpropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-8(9-5-3-2-4-6-9)7-10-13-14-11(16)15(10)12/h2-6,8H,7,12H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJAZZXFIYYNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNC(=S)N1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328016 | |

| Record name | 4-amino-3-(2-phenylpropyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

571158-94-6 | |

| Record name | 4-amino-3-(2-phenylpropyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)

![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)